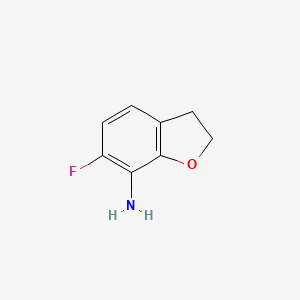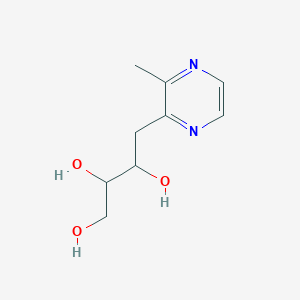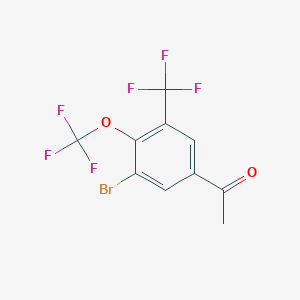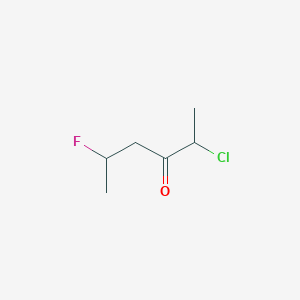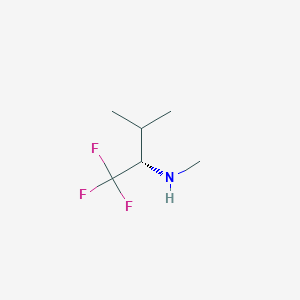
(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine involves the reductive amination of the corresponding ketone with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. This method often involves the use of chiral ligands in transition metal-catalyzed reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically forming the corresponding N-oxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can convert the compound into various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a simpler amine.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Simpler amines or alcohols.
Substitution: New amine or carbon-carbon bond-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound in the design of new drugs and agrochemicals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its chiral nature and the presence of the trifluoromethyl group make it a candidate for the development of drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which (S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
N-Methyl-(2-methyl-1-propyl)-amine: A similar compound without the trifluoromethyl group, which can be used to study the effects of the trifluoromethyl group on chemical and biological properties.
N-Methyl-(2-methyl-1-trifluoromethyl-butyl)-amine: A homologous compound with an additional carbon atom, used to investigate the impact of chain length on activity.
Uniqueness
(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1349702-21-1 |
|---|---|
Molekularformel |
C6H12F3N |
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
(2S)-1,1,1-trifluoro-N,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
KJFAZMSMBYNUOV-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(F)(F)F)NC |
Kanonische SMILES |
CC(C)C(C(F)(F)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


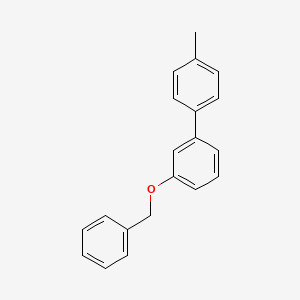
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)

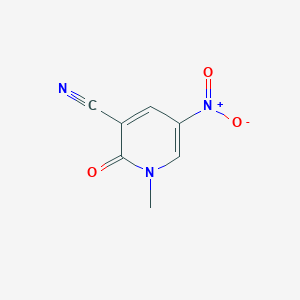
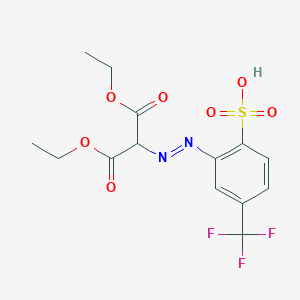
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
